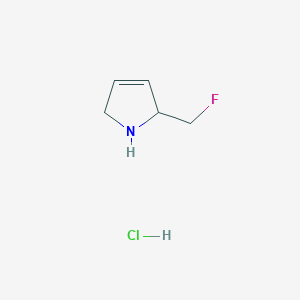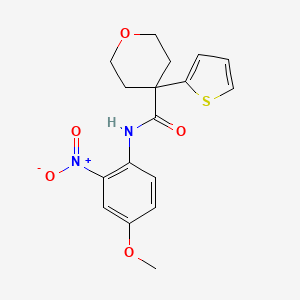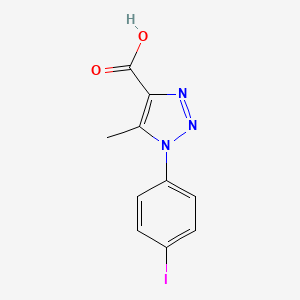
1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 4-iodophenylacetic acid , which is a common building block in organic synthesis . It contains an iodophenyl group, a triazole ring, and a carboxylic acid group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-iodophenylacetic acid can be synthesized through various methods, including protodeboronation of pinacol boronic esters and reaction of salicylic acid with iodine, followed by decarboxylation .Molecular Structure Analysis
The molecular structure of this compound would likely include an iodophenyl group attached to a triazole ring, which is further connected to a carboxylic acid group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of the iodophenyl group and the carboxylic acid group. For instance, 4-iodophenol, a related compound, undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-iodophenylacetic acid, a related compound, has a melting point of 140°C to 141.5°C and a molecular weight of 262.05 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methodology : A method for synthesizing 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, uses phenyl acetylene, sodium azide, and methyl iodide with copper iodide. This process offers advantages like high stereoselectivity and good overall yield (Da’an Liu et al., 2015).
Luminescent Properties : Study on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, including 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole, demonstrates interesting in situ decarboxylic reactions and notable luminescent properties (Hong Zhao et al., 2014).
Structural Analysis : The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound related to the title compound, was analyzed using X-ray diffraction and quantum-chemical calculations, providing insights into its chemical behavior (O. V. Shtabova et al., 2005).
Chemical Reactions and Properties
Synthesis of Derivatives : A study on the synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside, a derivative of the title compound, involves Pd(0)-catalyzed cross-coupling reactions, showing the versatility in functionalizing the triazole structure (T. Ostrowski & J. Zeidler, 2008).
Catalytic Synthesis : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, relevant to the title compound, demonstrates its potential as a building block for peptidomimetics or biologically active compounds, emphasizing the triazole's versatility (S. Ferrini et al., 2015).
Deprotometalation-Iodolysis : Research on deprotometalation-iodolysis of 1,2,3-triazoles, including those similar to the title compound, provides insights into the synthesis of novel derivatives, potentially useful for creating new chemical entities (Elisabeth Nagaradja et al., 2015).
Biological and Pharmaceutical Research
Antimicrobial Activity : A study synthesizing substituted 1,2,3-triazoles and evaluating their antimicrobial activity demonstrates the potential of triazole derivatives, related to the title compound, in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
Antiviral Evaluation : Research on the antiviral effects of N-amino-1,2,3-triazole derivatives against Cantagalo virus replication shows the biomedical significance of triazole derivatives in viral research (A. K. Jordão et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes involved in blood coagulation .
Biochemical Pathways
Similar compounds have been known to affect pathways related to blood coagulation .
Pharmacokinetics
Similar compounds have been described as having good bioavailability .
Result of Action
Similar compounds have been known to inhibit certain enzymes, leading to changes in cellular processes .
Analyse Biochimique
Biochemical Properties
1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and biomolecules, influencing their function and activity. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular processes such as pH regulation and ion transport .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with carbonic anhydrase involves binding to the zinc ion at the enzyme’s active site, resulting in the inhibition of the enzyme’s catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as the inhibition of tumor growth in cancer models. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound can be regulated by interactions with other proteins, such as chaperones and transporters .
Propriétés
IUPAC Name |
1-(4-iodophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOVDBQJVBKCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

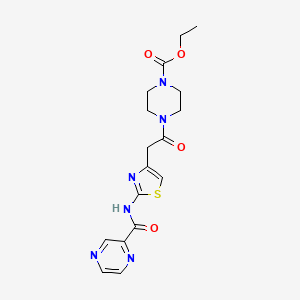
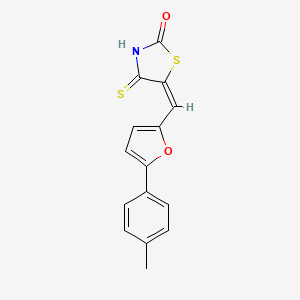
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)
![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
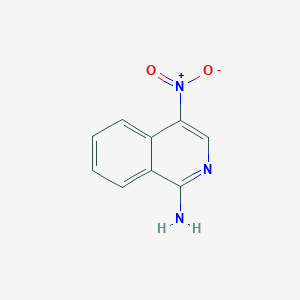
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)
![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)
